2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2,5-dimethyl-3-(5-methyl-1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-6-4-11-8(3)10(13-6)9-5-12-14-7(9)2/h5-6,8,10-11,13H,4H2,1-3H3,(H,12,14) |
InChI Key |
CJPSJMCUVTXKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(N1)C2=C(NN=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylpiperazine with 3-methyl-1H-pyrazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the temperature maintained between 50°C and 100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Substituents :
- Compounds like 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine (CAS: 380552-33-0) feature nitro and pyrazole groups, which enhance electron-withdrawing effects and π-π stacking but may increase metabolic liabilities compared to the target compound’s simpler 3-methylpyrazole .
Table 1: Key Structural and Activity Differences
Metabolic Stability and Isosteric Replacements
Piperazine rings are often metabolic hotspots. For instance:
- Deethylation and oxidation are common pathways for piperazine-containing drugs, as observed in Chagas disease therapeutics .
- The 2,5-dimethyl substitution in the target compound may reduce oxidative metabolism by sterically hindering cytochrome P450 enzymes, contrasting with unsubstituted piperazines like those in abused designer drugs (e.g., BZP, TFMPP), which undergo rapid N-dealkylation .
Analytical Detection Challenges
Piperazine derivatives are challenging to identify in biological matrices due to structural similarities. LC-MS and LC-DAD methods are effective for detecting the target compound, as demonstrated for abused analogs like mCPP and MeOPP .
Q & A
Q. What are the common synthetic routes for 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with piperazine ring formation, followed by pyrazole substitution. Key steps include:
- Cyclization : Use phenyl hydrazine derivatives under reflux with ethanol to form the pyrazole ring (e.g., 6–8 hours at controlled temperatures) .
- Deprotection : Cleave protecting groups (e.g., N-protected piperazine intermediates) using agents like HCl or trifluoroacetic acid .
- Optimization : Adjust solvents (ethanol, DMSO), catalysts (acidic/basic conditions), and temperature to enhance yields. For example, ethanol as a solvent improves pyrazole formation .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- NMR : Use - and -NMR to verify substituent positions on the piperazine and pyrazole rings.
- X-ray Crystallography : Resolve stereochemistry and confirm 3D structure, as demonstrated for similar pyrazole-piperazine hybrids (e.g., monoclinic crystal system, space group P21/n) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods assist in predicting regioselectivity during pyrazole ring formation?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyrazole cyclization .
- Reaction Path Search : Use software like GRRM or Gaussian to simulate intermediates and optimize conditions (e.g., solvent polarity, temperature) for regioselective outcomes .
- Data Integration : Combine computational predictions with experimental validation (e.g., varying phenyl hydrazine derivatives) to refine synthetic protocols .
Q. How should researchers address discrepancies in reaction yields reported across different synthetic protocols?
- Systematic Screening : Test variables (solvent, catalyst loading, reaction time) using design-of-experiments (DoE) frameworks to identify critical factors .
- Side Reaction Analysis : Characterize byproducts via LC-MS or -NMR to detect unanticipated pathways (e.g., over-alkylation or hydrolysis) .
- Reproducibility Checks : Standardize reagent purity (e.g., anhydrous solvents, fresh catalysts) and validate protocols across independent labs .
Q. What advanced purification techniques are suitable for isolating high-purity samples of this compound?
- HPLC : Utilize reverse-phase chromatography with C18 columns and acetonitrile/water gradients to separate closely related impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) based on solubility profiles to enhance crystal purity .
- Flash Chromatography : Apply silica gel columns with gradient elution (e.g., ethyl acetate/hexane) for rapid separation of intermediates .
Q. What strategies can elucidate the reaction mechanism of piperazine-pyrazole coupling?
- Isotopic Labeling : Introduce - or -labeled reagents to track bond formation via NMR or mass spectrometry .
- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., hydrazones) for structural analysis .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting biological activity data for this compound in pharmacological studies?
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., ethyl vs. methyl ester derivatives) to assess substituent effects on target binding .
- Assay Standardization : Validate in vitro models (e.g., enzyme inhibition assays) using positive controls and replicate experiments to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends or outliers in reported IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
